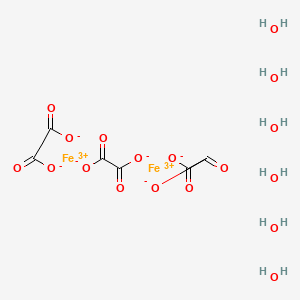
Oxalate de fer(III) hexahydraté
Vue d'ensemble
Description
Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is a coordination compound with the formula Fe2(C2O4)3·6H2O. It is a pale yellow solid that is slightly soluble in water. This compound is known for its use in various scientific and industrial applications, particularly in the preparation of iron oxide nanoparticles and as a catalyst in chemical reactions .
Applications De Recherche Scientifique
Iron(III) oxalate hexahydrate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Iron(III) oxalate hexahydrate, also known as ferric oxalate, primarily targets the iron redox cycle and organic acids . It forms a strong complex with iron(III) to form ferrioxalate .
Mode of Action
The compound undergoes a process called photolysis , which is a chemical reaction that occurs when a chemical compound is broken down by photons . The photolysis reaction of the iron(III) oxalate ion involves intramolecular electron transfer from oxalate to iron on a sub-picosecond time scale, creating iron(II) complexed by one oxidized and two spectator oxalate ligands .
Biochemical Pathways
The photolysis reactions of Iron(III) oxalate hexahydrate are important in the iron redox cycle and are major pathways for the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . These reactions can also be harnessed for organic contaminant degradation .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the photolysis reaction of Iron(III) oxalate hexahydrate is the formation of iron(II) complexed by one oxidized and two spectator oxalate ligands . This reaction leads to the oxidative degradation of organic acids .
Action Environment
The action of Iron(III) oxalate hexahydrate is influenced by environmental factors such as light and water. For instance, the compound is used as a catalyst for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, its solubility in water can affect its action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through the reaction of iron(III) hydroxide with oxalic acid. The reaction proceeds as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction involves the dissolution of iron(III) hydroxide in an aqueous solution of oxalic acid, resulting in the formation of iron(III) oxalate and water .
Industrial Production Methods: In industrial settings, iron(III) oxalate hexahydrate is typically produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The reaction mixture is then cooled to precipitate the iron(III) oxalate hexahydrate, which is subsequently filtered and dried .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: In the presence of light, iron(III) oxalate can undergo photolysis, leading to the reduction of iron(III) to iron(II) and the formation of carbon dioxide.
Substitution Reactions: Iron(III) oxalate can react with other ligands, such as chloride ions, to form different iron(III) complexes.
Common Reagents and Conditions:
Oxidation-Reduction: Light irradiation is commonly used to induce photolysis of iron(III) oxalate.
Substitution: Reactions with chloride ions or other ligands are typically carried out in aqueous solutions.
Major Products:
Photolysis: Iron(II) oxalate and carbon dioxide.
Substitution: Various iron(III) complexes depending on the ligands used.
Comparaison Avec Des Composés Similaires
Iron(III) oxalate hexahydrate can be compared with other iron oxalates and similar coordination compounds:
Iron(II) oxalate: Unlike iron(III) oxalate, iron(II) oxalate is more stable and does not undergo photolysis as readily.
Potassium ferrioxalate: This compound is a well-known photochemical reagent used to measure light flux in chemical systems.
Ammonium iron(III) oxalate: Similar to iron(III) oxalate hexahydrate, this compound is used in various analytical and industrial applications.
Iron(III) oxalate hexahydrate stands out due to its unique photolytic properties and its versatility in scientific research and industrial applications.
Propriétés
IUPAC Name |
iron(3+);oxalate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIZVVTJVNNRX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Fe2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724679 | |
| Record name | Iron(3+) ethanedioate--water (2/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166897-40-1 | |
| Record name | Iron(3+) ethanedioate--water (2/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron trioxalate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)



![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)

